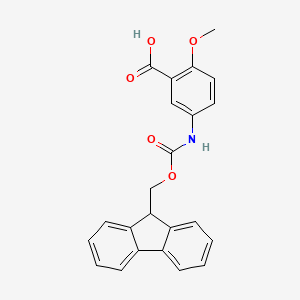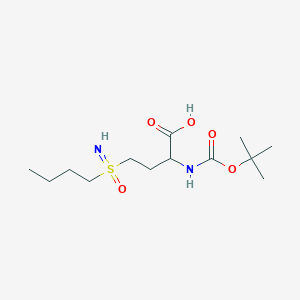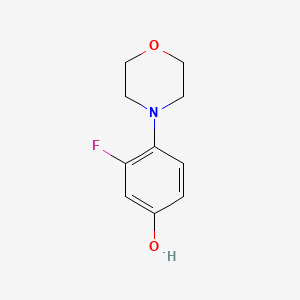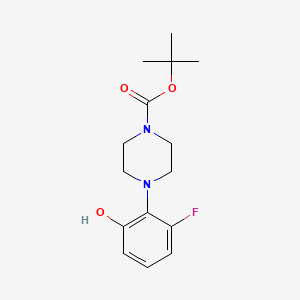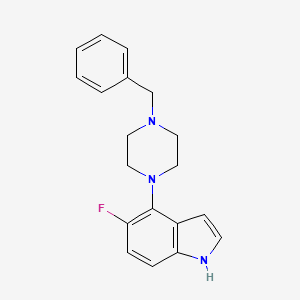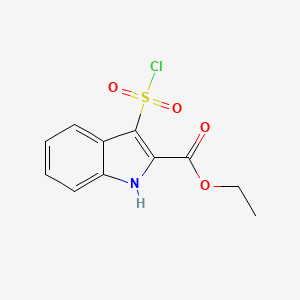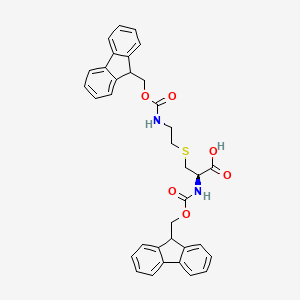
Di-Fmoc-S-(2-aminoethyl)-L-cysteine
描述
Di-Fmoc-S-(2-aminoethyl)-L-cysteine is a synthetic derivative of the amino acid L-cysteine. It is characterized by the presence of two fluorenylmethyloxycarbonyl (Fmoc) protecting groups attached to the sulfur atom and the aminoethyl side chain. This compound is often used in peptide synthesis and other biochemical applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Di-Fmoc-S-(2-aminoethyl)-L-cysteine typically involves the protection of the amino and thiol groups of L-cysteine. The process may include:
Protection of the Amino Group: The amino group of L-cysteine is protected using Fmoc chloride in the presence of a base such as sodium carbonate.
Protection of the Thiol Group: The thiol group is protected using another Fmoc chloride under similar conditions.
Coupling of Aminoethyl Group: The protected L-cysteine is then reacted with an aminoethyl group under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, ensuring high purity and yield. This may include optimization of reaction conditions, use of automated synthesizers, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
Di-Fmoc-S-(2-aminoethyl)-L-cysteine can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc groups using bases like piperidine.
Substitution Reactions: The amino and thiol groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thiol group can be oxidized to form disulfides, while the amino group can undergo reduction.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Hydrogen peroxide or iodine.
Major Products
Deprotected Compound: L-cysteine with an aminoethyl group.
Substituted Products: Various derivatives depending on the substituents used.
Oxidized Products: Disulfides or sulfoxides.
科学研究应用
Di-Fmoc-S-(2-aminoethyl)-L-cysteine is used in various scientific research applications, including:
Peptide Synthesis: As a building block in the synthesis of peptides and proteins.
Bioconjugation: For attaching biomolecules to surfaces or other molecules.
Drug Development: As a precursor in the synthesis of potential therapeutic agents.
Biochemical Studies: To study the role of cysteine residues in proteins and enzymes.
作用机制
The mechanism of action of Di-Fmoc-S-(2-aminoethyl)-L-cysteine involves its ability to participate in peptide bond formation and other biochemical reactions. The Fmoc groups protect the reactive amino and thiol groups during synthesis, allowing for selective deprotection and subsequent reactions. The aminoethyl group can enhance the compound’s reactivity and binding affinity in various applications.
相似化合物的比较
Similar Compounds
Fmoc-L-cysteine: L-cysteine with a single Fmoc protecting group.
Di-Boc-S-(2-aminoethyl)-L-cysteine: Similar compound with Boc (tert-butoxycarbonyl) protecting groups instead of Fmoc.
Fmoc-L-cysteine methyl ester: L-cysteine with an Fmoc group and a methyl ester.
Uniqueness
Di-Fmoc-S-(2-aminoethyl)-L-cysteine is unique due to the presence of two Fmoc groups and an aminoethyl side chain, which provide enhanced protection and reactivity compared to similar compounds. This makes it particularly useful in complex peptide synthesis and other advanced biochemical applications.
属性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylsulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H32N2O6S/c38-33(39)32(37-35(41)43-20-31-28-15-7-3-11-24(28)25-12-4-8-16-29(25)31)21-44-18-17-36-34(40)42-19-30-26-13-5-1-9-22(26)23-10-2-6-14-27(23)30/h1-16,30-32H,17-21H2,(H,36,40)(H,37,41)(H,38,39)/t32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOLNMFTKFRJEO-YTTGMZPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCSCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCSC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H32N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl-(7-methyl-2-pyrrolidin-3-yl-5,6,7,8-tetrahydro-pyrido[3,4-d]pyrimidin-4-yl)-amine hydrochloride](/img/structure/B1390301.png)
![3-[(3S,4R)-4-(4-Fluoro-phenyl)-pyrrolidin-3-YL]-1H-pyrazole dihydrochloride](/img/structure/B1390303.png)
![1-(4-Methylamino-2-piperidin-3-yl-7,8-dihydro-5h-pyrido[4,3-d]pyrimidin-6-yl)-ethanone dihcl](/img/structure/B1390304.png)
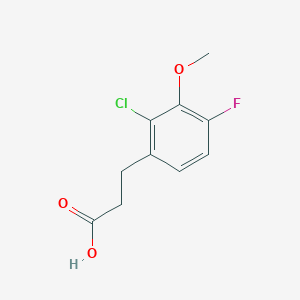

![2-Bromo-N-[2-(diethylamino)ethyl]acetamide](/img/structure/B1390308.png)
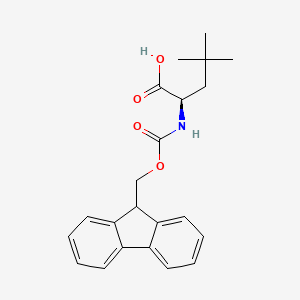
![Fmoc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid](/img/structure/B1390311.png)
